Ring-Size-Dependent Antisecretory Potency: Cyclohepta[b]pyridine vs. Five-, Six-, and Eight-Membered Congeners
In a head-to-head series of 2-[(cycloalka[b]pyridinyl)sulfinyl]-1H-benzimidazoles, the derivative containing the cyclohepta[b]pyridine moiety (derived from 5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one) was identified as the most potent antisecretory agent among five-, six-, seven-, and eight-membered ring analogs when tested against pentagastrin-induced gastric acid secretion in rats [1]. The superior potency of the cyclohepta congener was confirmed in a second study where the cyclohepta-containing TY-11345 inhibited H+/K+-ATPase with IC50 values of 5.8 μM (pH 6.0) and 9.9 μM (pH 7.4), outperforming omeprazole in both enzyme inhibition and in vivo antisecretory potency [2].
| Evidence Dimension | Antisecretory potency (rat model) and H+/K+-ATPase inhibition IC50 |
|---|---|
| Target Compound Data | Cyclohepta[b]pyridine derivative: most potent in class (qualitative rank); TY-11345 IC50 = 5.8 μM (pH 6.0), 9.9 μM (pH 7.4) [2] |
| Comparator Or Baseline | Five-membered cyclopenta-, six-membered tetrahydroquinoline-, and eight-membered cycloocta[b]pyridine congeners (lower potency); omeprazole IC50 not explicitly stated but TY-11345 superior [1][2] |
| Quantified Difference | Cyclohepta > cycloocta > cyclohexa > cyclopenta (rank order); TY-11345 superior to omeprazole in both enzyme and antisecretory assays [1][2] |
| Conditions | Pentagastrin-induced gastric acid secretion in rats (antisecretory); isolated rabbit gastric mucosal microsomes (H+/K+-ATPase assay) |
Why This Matters
For medicinal chemistry programs targeting gastric H+/K+-ATPase, selection of the cyclohepta[b]pyridine building block directly determines whether lead-optimization potencies can be achieved; smaller-ring analogs demonstrably underperform.
- [1] Yamada S, Goto T, Yamaguchi T, Aihara K, Kogi K, Narita S. Synthetic study of 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)-sulfinyl]-1H-benzimidazole analogs and their biological properties as novel proton pump inhibitors. Chem Pharm Bull (Tokyo). 1995;43(3):421-31. doi:10.1248/cpb.43.421. View Source
- [2] Yamaguchi T, Aihara K, Yamada S, Narita S, Kogi K. Biochemical and pharmacological properties of a newly synthesized proton pump (H+/K+-ATPase) inhibitor, TY-11345, in experimental animals. Jpn J Pharmacol. 1993;62(4):363-71. doi:10.1254/jjp.62.363. View Source
